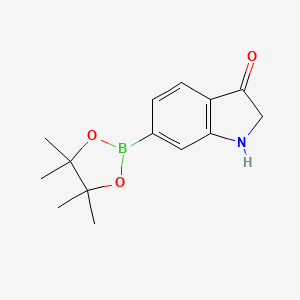

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-3-one

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroindol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(7-9)16-8-12(10)17/h5-7,16H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXUHLRKJJHDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141135 | |

| Record name | 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304633-97-2 | |

| Record name | 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one typically involves the reaction of indolin-3-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by transition metals such as palladium or copper. The conditions for this reaction usually include:

Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Catalyst: Palladium or copper catalysts are commonly used.

Reagents: Base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is often added to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the boron-containing group.

Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized indolinone derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is explored for its potential biological activities, including its role as a kinase inhibitor.

Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in the development of new drugs.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it is studied for its ability to inhibit kinases, which are enzymes involved in various cellular processes. The compound binds to the active site of the kinase, blocking its activity and thereby affecting the signaling pathways regulated by the kinase.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Commercial Availability and Suppliers

The compound is commercially available from multiple suppliers, including Combi-Blocks (95% purity, CAS 2304633-97-2) and others, indicating its relevance in high-throughput synthesis and drug discovery .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-3-one is a compound of interest due to its potential biological activities. This compound belongs to a class of boron-containing derivatives which have been studied for their various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from recent research.

- Chemical Formula : C14H18BNO4

- Molecular Weight : 270.1 g/mol

- CAS Number : 46856474

Structure

The structure comprises an indolin core substituted with a boron-containing moiety, which is crucial for its biological activity. The presence of the dioxaborolane group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing boron have significant anticancer properties. The indolin derivatives have shown promising results in inhibiting cancer cell proliferation.

-

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of tubulin polymerization which is critical for cell division.

- Case Studies :

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The boron atom's unique chemistry could facilitate interactions with microbial enzymes or cellular components.

Enzyme Inhibition

The compound's electrophilic nature allows it to interact with various enzymes, potentially leading to inhibition:

- Caspase Inhibition : Some studies have focused on the ability of boron-containing compounds to inhibit caspases, which are crucial in the apoptotic pathway .

Summary of Biological Activities

Q & A

Q. Monitoring Progress :

- TLC : Track disappearance of the brominated starting material (Rf ~0.3–0.5 in hexane/EtOAc 3:1).

- NMR : Confirm boronic ester formation by observing the characteristic pinacol B-O signals at δ 1.0–1.3 ppm in H NMR .

- Mass Spectrometry : Verify molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ = 273.15 for C₁₄H₁₇BNO₃) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Basic Question

How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?

Advanced Question

Methodological Approach :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-Pd) at 1–5 mol% loading.

- Base Selection : Compare K₂CO₃, Cs₂CO₃, or NaOAc in solvent systems (e.g., DMF/H₂O or THF/H₂O).

- Temperature/Time : Optimize at 60–100°C for 6–24 hours.

Q. Key Tips :

- Use degassed solvents to prevent catalyst oxidation.

- Pre-purify aryl halide coupling partners to remove inhibitors.

What strategies address low yields in the synthesis of this compound?

Advanced Question

- Impurity Control : Ensure brominated precursor is >95% pure (use recrystallization or flash chromatography).

- Catalyst Activation : Pre-stir Pd catalysts with ligand (e.g., dppf) for 10 minutes before adding substrates.

- Solvent Optimization : Replace DMF with toluene for moisture-sensitive reactions.

- Work-Up : Extract boronic ester with ethyl acetate and wash with brine to remove Pd residues .

How should researchers resolve discrepancies in NMR data post-synthesis?

Q. Data Contradiction Analysis

- Purity Check : Run H NMR in CDCl₃; extraneous peaks may indicate unreacted starting material or byproducts.

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify H-bonding interactions.

- Decoupling Experiments : Use B NMR to confirm boronic ester integrity (δ 25–35 ppm) .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the boronic ester.

- Transition State Modeling : Use Gaussian or ORCA to study Pd insertion barriers.

- Solvent Effects : Simulate solvation energies in THF vs. DMF using COSMO-RS .

How can the stability of this compound under varying storage conditions be assessed?

Advanced Question

- Thermal Stability : Perform TGA to determine decomposition temperature (>150°C typical).

- Hydrolytic Stability : Monitor H NMR in D₂O over 24 hours for B-O bond cleavage.

- Storage Recommendations : Store under argon at –20°C in amber vials to prevent oxidation .

What techniques detect and mitigate boron-containing byproducts during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.